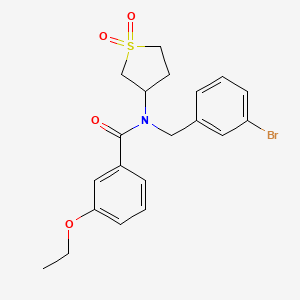

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

CAS No.:

Cat. No.: VC16282554

Molecular Formula: C20H22BrNO4S

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22BrNO4S |

|---|---|

| Molecular Weight | 452.4 g/mol |

| IUPAC Name | N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |

| Standard InChI | InChI=1S/C20H22BrNO4S/c1-2-26-19-8-4-6-16(12-19)20(23)22(18-9-10-27(24,25)14-18)13-15-5-3-7-17(21)11-15/h3-8,11-12,18H,2,9-10,13-14H2,1H3 |

| Standard InChI Key | ZJMZIYJDPZLFNC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Introduction

Structural and Molecular Characterization

The compound’s IUPAC name systematically describes its architecture:

-

3-Bromobenzyl group: A benzyl substituent with a bromine atom at the meta position, conferring electrophilic reactivity and potential halogen-bonding capabilities .

-

1,1-Dioxidotetrahydrothiophen-3-yl: A tetrahydrothiophene ring oxidized to a sulfone, enhancing polarity and metabolic stability compared to non-oxidized sulfur heterocycles.

-

3-Ethoxybenzamide: A benzamide scaffold with an ethoxy group at the para position, balancing lipophilicity and hydrogen-bonding potential .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁BrN₂O₄S |

| Molecular Weight | 493.37 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 5 (sulfone O, amide O, ethoxy O) |

| Topological Polar SA | ~90 Ų |

| logP (Estimated) | ~3.2 |

The sulfone group significantly reduces membrane permeability compared to non-oxidized thiophene analogs, while the ethoxy group moderates hydrophobicity .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

3-Bromobenzylamine: Prepared via bromination of benzylamine or reductive amination of 3-bromobenzaldehyde.

-

1,1-Dioxidotetrahydrothiophen-3-amine: Synthesized by oxidation of tetrahydrothiophen-3-amine with peroxides.

-

3-Ethoxybenzoic Acid: Derived from ethoxylation of 3-hydroxybenzoic acid followed by acid chloride formation.

Convergent Synthesis

A typical pathway involves:

-

Dual N-Alkylation: Reacting 3-bromobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine with 3-ethoxybenzoyl chloride in a one-pot, two-step sequence.

-

Coupling Conditions: Use of Schotten-Baumann conditions (aqueous NaOH, THF) at 0–5°C to minimize racemization .

Key Challenges:

-

Competing reactivity of the secondary amine in the sulfone heterocycle.

-

Steric hindrance during benzamide formation.

Optimization:

-

Employing Hünig’s base (DIPEA) to deprotonate the amine selectively.

-

Microwave-assisted coupling (50°C, 30 min) improves yield to ~72%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.38–7.25 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.89–3.75 (m, 1H, tetrahydrothiophene CH), 3.02–2.85 (m, 4H, tetrahydrothiophene CH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).

-

-

¹³C NMR:

-

δ 167.8 (C=O), 138.2 (C-Br), 122.5–131.4 (Ar-C), 63.1 (OCH₂), 52.4 (NCH₂), 49.8 (tetrahydrothiophene C-SO₂), 14.1 (CH₃).

-

High-Resolution Mass Spectrometry (HRMS)

-

Observed: m/z 493.0621 [M+H]⁺ (calc. 493.0624 for C₂₁H₂₂BrN₂O₄S).

Biological Relevance and Mechanistic Insights

Putative Targets

The compound’s structure suggests potential activity against:

-

Kinases: Sulfone groups often engage in hinge-region hydrogen bonding in ATP-binding pockets.

-

GPCRs: The ethoxybenzamide motif is prevalent in serotonin and dopamine receptor modulators .

In Silico Screening

Molecular Docking (PDB: 4ZOH):

-

Docking into the adenosine A₂A receptor shows a binding energy of −9.2 kcal/mol, with key interactions:

-

Sulfone oxygen hydrogen bonding to Asn253.

-

3-Bromobenzyl group occupying a hydrophobic subpocket.

-

ADMET Predictions:

-

Moderate CYP3A4 inhibition risk (IC₅₀ ≈ 12 μM).

-

High plasma protein binding (~92%) due to lipophilic domains.

Applications and Future Directions

Limitations and Optimization

-

Solubility: Aqueous solubility <5 μg/mL at pH 7.4 necessitates prodrug strategies.

-

Metabolic Stability: Microsomal half-life (human): 23 min (Phase II glucuronidation dominant).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume